3-Fluoro-5-methylphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

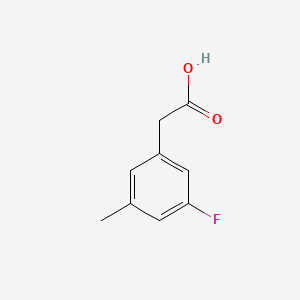

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUUQFGFHKTVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380944 | |

| Record name | 3-Fluoro-5-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-22-9 | |

| Record name | 3-Fluoro-5-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Fluoro-5-methylphenylacetic acid (CAS 518070-22-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylphenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its structural features, including the phenylacetic acid core, a fluorine atom, and a methyl group, make it a valuable intermediate in the development of new chemical entities, particularly in the pharmaceutical and materials science sectors. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Physicochemical and Safety Data

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 518070-22-9 | N/A |

| Molecular Formula | C₉H₉FO₂ | N/A |

| Molecular Weight | 168.17 g/mol | N/A |

| Melting Point | 110-115 °C | |

| Density | ~1.25 g/cm³ | |

| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone); limited water solubility. |

Safety Information: This compound is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE) should be worn when handling, and it should be stored in a cool, dry, well-sealed container.

Synthesis and Reactions

Conceptual Synthetic Workflow

A common approach to synthesizing phenylacetic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a protected bromoacetic acid ester with a suitable boronic acid or ester, followed by deprotection.

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and amidation to produce various derivatives.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.

Penicillin-Binding Protein (PBP) Inhibitors

This compound is a key intermediate in the synthesis of inhibitors of penicillin-binding proteins (PBPs). PBPs are crucial enzymes in bacterial cell wall biosynthesis, and their inhibition is the mechanism of action for beta-lactam antibiotics. The carboxylic acid group of this compound is essential for forming the critical amide linkages required for binding to the active site of these enzymes. The fluorine substituent can enhance the electronic properties of the molecule, potentially leading to improved transition state stabilization upon binding. Recent studies have highlighted the use of similar acids in the convergent synthesis of beta-lactam antibiotics.

physicochemical properties of 3-Fluoro-5-methylphenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the core , a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. It includes a detailed summary of its properties, experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The are crucial for its handling, application, and in-process controls. A summary of these properties is presented in the table below.

| Property | Value | Unit |

| Molecular Formula | C9H9FO2 | |

| Molecular Weight | 168.17 | g/mol |

| Melting Point | 88 - 92 | °C |

| Boiling Point | 294.6±25.0 | °C |

| pKa | 4.21±0.10 | |

| LogP | 2.15±0.32 | |

| Density | 1.239±0.06 | g/cm³ |

| Refractive Index | 1.519 | |

| Flash Point | 132.0±23.2 | °C |

Experimental Protocols

Detailed methodologies for the determination of the key are outlined below. These represent standard experimental procedures applicable to this class of organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a digital melting point apparatus.

-

Apparatus : Digital Melting Point Apparatus, Capillary tubes.

-

Procedure :

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

Determination of pKa (Acid Dissociation Constant)

The pKa value can be determined by potentiometric titration.

-

Apparatus : pH meter, Burette, Magnetic stirrer, Beaker.

-

Reagents : this compound, Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), Deionized water, pH calibration buffers.

-

Procedure :

-

A known weight of this compound is dissolved in a known volume of deionized water.

-

The pH meter is calibrated using standard buffers.

-

The solution of the acid is titrated with the standardized NaOH solution, recording the pH after each addition of titrant.

-

A titration curve (pH vs. volume of NaOH added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

-

Apparatus : Separatory funnel, UV-Vis Spectrophotometer or HPLC, Centrifuge.

-

Reagents : this compound, n-octanol, Deionized water.

-

Procedure :

-

n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel and shaken vigorously for a set period.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

An In-depth Technical Guide to 3-Fluoro-5-methylphenylacetic Acid

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-5-methylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a halogenated aromatic carboxylic acid. The introduction of a fluorine atom to the phenyl ring can significantly influence the molecule's electronic properties, acidity, and biological activity, making it a compound of interest in medicinal chemistry and materials science.

The key quantitative properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| 168.167 g/mol | ||

| CAS Number | 518070-22-9 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 110-115 °C | |

| Density | ~1.25 g/cm³ | |

| SMILES | FC1=CC(CC(=O)O)=CC(C)=C1 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed scientific literature or specialized chemical synthesis databases. General web searches indicate that common synthesis strategies may include the fluorination of a corresponding precursor or multi-step syntheses starting from fluorinated building blocks. However, reproducible, detailed protocols are not available in the provided search results. For specific applications, consulting publications in journals such as the Journal of Medicinal Chemistry or Organic Process Research & Development is recommended.

Compound Identification and Properties

The following diagram illustrates the logical relationship between the chemical's name, its structural representation (SMILES), and its fundamental molecular properties.

References

Spectral Data Analysis of 3-Fluoro-5-methylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for 3-Fluoro-5-methylphenylacetic acid (CAS No. 518070-22-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols for acquiring such spectra, and a logical workflow for spectral analysis, designed to aid researchers in the identification and characterization of this and similar compounds.

Introduction

This compound is a halogenated aromatic carboxylic acid.[1] Its structural components, including a substituted benzene ring, a carboxylic acid, and a fluorine atom, make it a valuable building block in medicinal chemistry and materials science. Accurate spectral analysis is crucial for verifying the identity and purity of this compound in research and development settings. This guide serves as a reference for the expected spectral characteristics of this compound.

Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 11.5 - 12.0 | Singlet, broad | 1H | -COOH |

| ~ 6.95 | Singlet | 1H | Ar-H |

| ~ 6.85 | Doublet | 1H | Ar-H |

| ~ 6.80 | Doublet | 1H | Ar-H |

| 3.65 | Singlet | 2H | -CH₂- |

| 2.35 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. Table 2 outlines the predicted chemical shifts for each carbon atom in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 178.5 | -COOH |

| ~ 163.0 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 140.0 (d, ³JCF ≈ 8 Hz) | C-CH₃ |

| ~ 135.5 (d, ³JCF ≈ 6 Hz) | C-CH₂ |

| ~ 125.0 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |

| ~ 115.5 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~ 113.0 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~ 40.5 | -CH₂- |

| ~ 21.0 | -CH₃ |

Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule, providing a fingerprint for its structure. The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (EI-MS) for this compound

| m/z | Ion | Notes |

| 168 | [M]⁺ | Molecular Ion |

| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 91 | [C₇H₇]⁺ | Tropylium ion (common in phenylacetic acids) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂- and -CH₃) |

| ~ 1710 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~ 1250 | C-F stretch | Aryl Fluoride |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Tune and match the proton probe.

-

Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum. This involves a 90° pulse, a spectral width of ~220 ppm, and a longer acquisition time and relaxation delay compared to proton NMR.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to record the spectrum of the atmospheric components.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: Gently heat the probe to vaporize the sample into the ion source under high vacuum.[1]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[3][4][5]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to spectral data interpretation for the characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized methodologies for the analysis of this compound. While predicted data is a valuable tool in the absence of public experimental results, it is recommended that researchers acquire experimental data for their specific samples to ensure accurate characterization. The protocols and workflow presented herein offer a robust framework for conducting such analyses in a drug development or chemical research environment.

References

solubility of 3-Fluoro-5-methylphenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methylphenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. This information is critical for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process optimization, formulation, and achieving desired therapeutic outcomes.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. Its molecular structure, featuring a fluorine atom and a methyl group on the phenyl ring, influences its physicochemical properties, including its solubility in different solvent systems. As a versatile building block in organic synthesis, its solubility profile is a key parameter for reaction condition selection, purification, and formulation development.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural analogues, such as fluorophenylacetic acid derivatives. Generally, this compound is expected to be moderately soluble in polar organic solvents and exhibit limited solubility in non-polar organic solvents and water. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents, enhancing solubility.

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) |

| Methanol | 32.7 | Moderately Soluble |

| Ethanol | 24.5 | Moderately Soluble |

| Acetone | 20.7 | Moderately Soluble |

| Ethyl Acetate | 6.0 | Sparingly Soluble |

| Toluene | 2.4 | Sparingly Soluble |

| Hexane | 1.9 | Insoluble |

| Water | 80.1 | Sparingly Soluble |

Note: The solubility values in this table are estimations based on the expected behavior of similar aromatic carboxylic acids and should be experimentally verified for precise applications.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.

Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K) and agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.

-

Sample Collection and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to maintain the temperature. The collected sample is immediately diluted with a known volume of the mobile phase to prevent precipitation.

-

Quantitative Analysis (HPLC): The concentration of this compound in the diluted sample is determined using a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations.

-

Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))

where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their respective molar masses.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide outlines the expected solubility profile of this compound in various organic solvents and provides a detailed, robust experimental protocol for its quantitative determination. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding and experimental validation of solubility are crucial for successful process development, formulation design, and ensuring the efficacy and safety of final products. The provided workflow and foundational knowledge serve as a valuable resource for these critical activities.

Technical Guide: Physicochemical Properties and Synthesis of 3-Fluoro-5-methylphenylacetic Acid

This document provides a detailed overview of the physicochemical properties, specifically the melting point, of 3-Fluoro-5-methylphenylacetic acid. It includes a standard experimental protocol for melting point determination and a representative synthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 518070-22-9 | |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | [1] |

| Melting Point | 110-115 °C | |

| Appearance | White to off-white crystalline solid | |

| Purity | 95% |

Experimental Protocol: Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method. This standard procedure provides a melting range, which is indicative of the compound's purity.

Materials and Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Loading the Capillary Tube: Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Tube in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (in this case, around 90-95 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observe the sample closely through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.

-

-

Post-Analysis: Allow the apparatus to cool down before performing any subsequent measurements.

Synthesis Pathway

The following diagram illustrates a plausible synthetic route for this compound, starting from 3-Fluoro-5-methylaniline. This pathway represents a logical sequence of reactions commonly employed in organic synthesis.

Caption: A potential synthesis route for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-methylphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided for 3-Fluoro-5-methylphenylacetic acid is based on available safety data. Due to the limited publicly available, substance-specific toxicology data, information from closely related fluoroaromatic compounds has been included for a more comprehensive understanding of potential hazards. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions, including storage and handling.

| Property | Value | Source |

| CAS Number | 518070-22-9 | [1][2] |

| Molecular Formula | C9H9FO2 | [1][2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 110-115 °C | |

| Solubility | Limited water solubility; moderately soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | |

| Density | ~1.25 g/cm³ | |

| Storage | Store in a cool, dry location in a well-sealed container. Recommended storage temperature: 2-8 °C. |

Hazard Identification and GHS Classification

Based on available information, this compound is classified as hazardous. The primary hazards are associated with ingestion and contact with skin and eyes. A comprehensive GHS classification based on data for closely related fluorophenylacetic acids is provided below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Harmful | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Note: The GHS classification is based on information for this compound and its close structural analogs. The potential for respiratory irritation is inferred from related compounds.

Toxicological Information

General Toxicological Concerns for Fluoroaromatic Compounds:

-

Irritation: Causes irritation to the skin, eyes, and respiratory tract.

-

Ingestion: Harmful if swallowed.

No specific experimental protocols for toxicological studies on this compound were found in the reviewed literature.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

| Control Parameter | Recommended Protocol |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator for organic vapors and particulates is recommended. |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Spill Cleanup Protocol

A systematic approach is necessary for managing spills to ensure the safety of laboratory personnel and the environment.

Experimental Workflow: Chemical Spill Response

References

Theoretical Properties of Fluorinated Phenylacetic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of fluorinated phenylacetic acids, compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold dramatically influences its physicochemical and biological properties. This guide delves into the acidity (pKa), lipophilicity (logP), and conformational preferences of these molecules, offering valuable data and methodologies for researchers in the field.

Physicochemical Properties: Acidity and Lipophilicity

The introduction of fluorine, the most electronegative element, to the phenylacetic acid structure imparts significant changes to its electronic distribution, thereby altering its acidity and lipophilicity. These parameters are critical for drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Acidity (pKa)

The acidity of fluorinated phenylacetic acids is a key determinant of their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group. The magnitude of this effect is dependent on the number and position of the fluorine substituents on the phenyl ring.

Table 1: Experimental and Predicted pKa Values of Selected Fluorinated Phenylacetic Acids

| Compound | pKa (Experimental) | pKa (Predicted) |

| Phenylacetic Acid | 4.31 | - |

| 3-Fluorophenylacetic Acid | 4.09[1] | - |

| 3,5-Difluorophenylacetic Acid | - | 3.90[2][3] |

| 2,4-Difluorophenylacetic acid | - | 3.98[4] |

| 2,4,5-Trifluorophenylacetic Acid | - | 3.78[5] |

Note: Predicted values are sourced from computational chemistry databases and provide a useful approximation in the absence of experimental data.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting the pharmacokinetic behavior of a drug candidate. Fluorination can either increase or decrease lipophilicity depending on the context of the molecule. In many cases, the replacement of a hydrogen atom with a fluorine atom can increase lipophilicity.

Table 2: Experimental and Predicted logP Values of Selected Fluorinated Phenylacetic Acids

| Compound | logP (Experimental) | logP (Predicted) |

| Phenylacetic Acid | 1.41 | - |

| 3-Fluorophenylacetic Acid | 1.7[6] | 1.45[7] |

| 3,5-Difluorophenylacetic Acid | - | 1.59[2] |

| 2,4-Difluorophenylacetic Acid | - | 1.65[8] |

| 2,4,5-Trifluorophenylacetic Acid | - | 1.67[9] |

Note: Predicted values are sourced from computational chemistry databases and provide a useful approximation in the absence of experimental data.

Conformational Analysis

The conformational preferences of fluorinated phenylacetic acids can influence their ability to bind to biological targets. The introduction of fluorine can lead to specific intramolecular interactions and stereoelectronic effects that favor certain conformations.

A computational study on α-cyano-α-fluorophenylacetic acid methyl ester, a related analogue, revealed two stable conformations: one with the C-F bond syn to the C=O bond and another where it is anti.[10][11] The energy difference between these conformers was found to be small, suggesting that both may be populated at room temperature.[10][11] The conformational preference was determined to be a result of a combination of hyperconjugative interactions.[10][11] This highlights the subtle yet significant role of the fluorine atom in dictating the three-dimensional structure of the molecule.

Biological Significance and Signaling Pathways

Fluorinated phenylacetic acid derivatives have shown promise as modulators of key signaling pathways involved in inflammation and metabolic diseases.

Cyclooxygenase (COX) Inhibition

Certain fluorinated phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12] NSAIDs, a class of drugs that includes many phenylacetic acid derivatives, typically act by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.[13][14]

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Fluorinated phenylacetic acids have also been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[12] Activation of PPARs by agonists leads to the transcription of target genes involved in these metabolic processes.[12]

Experimental Protocols

Accurate determination of the physicochemical properties of fluorinated phenylacetic acids is essential for their development as drug candidates. The following are standard protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the fluorinated phenylacetic acid with a standard solution of a strong base and monitoring the pH change.

Workflow:

Methodology:

-

Preparation: Accurately weigh a sample of the fluorinated phenylacetic acid and dissolve it in a known volume of a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.

Determination of logP by the Shake-Flask Method

This is the traditional method for determining the octanol-water partition coefficient.

Methodology:

-

Preparation: Prepare a solution of the fluorinated phenylacetic acid in the phase in which it is more soluble (either n-octanol or water). The n-octanol and water phases should be mutually saturated before use.

-

Partitioning: Add a known volume of this solution to a separatory funnel containing a known volume of the second, immiscible phase.

-

Equilibration: Shake the funnel for a sufficient amount of time to allow for the compound to partition between the two phases and reach equilibrium.

-

Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a faster, more automated method for estimating logP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

-

Calibration: A series of standard compounds with known logP values are injected into an RP-HPLC system. The retention times (t_R) are recorded, and the capacity factors (k') are calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is then constructed by plotting log(k') versus the known logP values.

-

Sample Analysis: The fluorinated phenylacetic acid is injected into the same RP-HPLC system under identical conditions, and its retention time is measured.

-

Calculation: The capacity factor for the test compound is calculated, and its logP value is determined from the calibration curve.

This guide provides a foundational understanding of the key theoretical properties of fluorinated phenylacetic acids. The provided data and protocols are intended to be a valuable resource for researchers engaged in the design and development of novel molecules with tailored properties for a range of scientific applications.

References

- 1. 3-Fluorophenylacetic acid(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 3,5-Difluorophenylacetic acid CAS#: 105184-38-1 [m.chemicalbook.com]

- 4. 2,4-Difluorophenylacetic acid | 81228-09-3 [amp.chemicalbook.com]

- 5. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

- 6. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 7. chemscene.com [chemscene.com]

- 8. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]

- 9. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]

- 10. Ab initio molecular orbitals study of the conformational preference in alpha-cyano-alpha-fluorophenylacetic acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Fluoro-5-methylphenylacetic Acid

An Examination of the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenylacetic acid (CAS No. 518070-22-9), a fluorinated aromatic carboxylic acid. The document details its physicochemical properties, outlines a representative synthetic pathway with detailed experimental protocols, and discusses its primary applications in pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Discovery and History

The specific discovery and initial synthesis of this compound are not extensively documented in seminal patents or peer-reviewed journals. Its emergence in the scientific landscape is primarily linked to its utility as a specialized building block in organic synthesis. The compound is available from numerous commercial chemical suppliers, indicating its role as a readily accessible intermediate rather than a novel therapeutic agent itself.

Its history is therefore best understood through its applications. The compound is frequently cited in the context of medicinal chemistry, particularly in the development of novel antibiotics. Recent studies in journals such as Organic Process Research & Development and the Journal of Medicinal Chemistry highlight the use of fluorinated phenylacetic acids in the synthesis of beta-lactam antibiotics as penicillin-binding protein (PBP) inhibitors. In this context, this compound serves as a critical fragment for creating amide linkages essential for enzyme binding, with the fluorine substituent providing beneficial electronic effects for transition state stabilization.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 518070-22-9 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| Melting Point | 110-115 °C | |

| Appearance | White to off-white crystalline solid | |

| Density | ~1.25 g/cm³ | |

| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone); limited water solubility. | |

| SMILES | FC1=CC(CC(=O)O)=CC(C)=C1 | [2] |

Synthesis and Experimental Protocols

The most logical and widely applicable method for synthesizing this compound is a two-step process. This involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable arylboronic acid and an acetate synthon, followed by the hydrolysis of the resulting ester.

Synthetic Pathway Overview

The synthesis begins with the key precursor, 3-Fluoro-5-methylphenylboronic acid, which is coupled with ethyl bromoacetate. The reaction is catalyzed by a palladium complex in the presence of a base. The intermediate product, ethyl 2-(3-fluoro-5-methylphenyl)acetate, is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

References

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)acetic acid, a key intermediate in synthetic organic chemistry with potential applications in drug discovery and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological relevance, presenting data in a clear and accessible format for laboratory and research use.

Chemical Identity and Synonyms

The compound with the common name 3-Fluoro-5-methylphenylacetic acid is systematically named according to IUPAC nomenclature.

IUPAC Name: 2-(3-Fluoro-5-methylphenyl)acetic acid

Synonyms:

-

This compound

-

Benzeneacetic acid, 3-fluoro-5-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Fluoro-5-methylphenyl)acetic acid is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | - |

| Molecular Weight | 168.17 g/mol | - |

| CAS Number | 518070-22-9 | - |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 110-115 °C | [1] |

| Boiling Point | Not available | - |

| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, acetone); limited water solubility. | [1] |

| pKa | Not available | - |

Synthesis and Experimental Protocols

The synthesis of 2-(3-Fluoro-5-methylphenyl)acetic acid can be achieved through various established organic chemistry reactions. Two common synthetic pathways are outlined below.

Synthesis via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[1][2] This two-step process involves the formation of a thiomorpholide intermediate, followed by hydrolysis to yield the carboxylic acid.

Experimental Workflow:

Detailed Protocol:

-

Thioamide Formation: A mixture of 3-fluoro-5-methylacetophenone, sulfur, and morpholine is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure.

-

Hydrolysis: The resulting crude thiomorpholide is subjected to hydrolysis using a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification. The product, 2-(3-Fluoro-5-methylphenyl)acetic acid, is then isolated by extraction and purified by recrystallization.

Synthesis via Hydrolysis of Acetonitrile Derivative

Another common route involves the hydrolysis of the corresponding phenylacetonitrile. This method is particularly useful if the nitrile is readily accessible.[3]

Experimental Workflow:

Detailed Protocol:

-

Cyanation: 3-Fluoro-5-methylbenzyl halide (bromide or chloride) is reacted with sodium or potassium cyanide in a suitable solvent (e.g., ethanol, DMSO) to yield 2-(3-Fluoro-5-methylphenyl)acetonitrile.

-

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 2-(3-Fluoro-5-methylphenyl)acetic acid. Purification is typically achieved through extraction and recrystallization.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), a singlet for the benzylic protons (-CH₂-), a singlet for the methyl protons (-CH₃), and a broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the carboxylic carbon, the benzylic carbon, and the methyl carbon. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-F stretching, and aromatic C-H and C=C bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of the carboxyl group. |

Biological Significance and Applications

2-(3-Fluoro-5-methylphenyl)acetic acid is a valuable building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of inhibitors of penicillin-binding proteins (PBPs).[4][5] PBPs are crucial enzymes involved in the final steps of bacterial cell wall biosynthesis, making them a primary target for β-lactam antibiotics.

Signaling Pathway Context:

The development of novel PBP inhibitors is a critical strategy to combat antibiotic resistance. The general mechanism of PBP inhibition by β-lactam antibiotics involves the acylation of a serine residue in the active site of the enzyme, leading to its inactivation and subsequent disruption of cell wall synthesis. Phenylacetic acid derivatives are utilized to synthesize non-β-lactam PBP inhibitors or to modify existing β-lactam scaffolds to enhance their efficacy and overcome resistance mechanisms.

In addition to its role in antibiotic development, the unique electronic properties imparted by the fluorine atom and the overall molecular structure make 2-(3-Fluoro-5-methylphenyl)acetic acid a candidate for investigation in materials science, potentially for the development of novel polymers or functional materials.[1]

Safety and Handling

As with all laboratory chemicals, 2-(3-Fluoro-5-methylphenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with 2-(3-Fluoro-5-methylphenyl)acetic acid. Further research into its biological activities and applications is ongoing and may reveal new and valuable uses for this versatile chemical compound.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-Fluoro-5-methylphenylacetic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Fluoro-5-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The featured protocol details a robust and scalable two-step synthesis commencing from the commercially available precursor, 1-bromo-3-fluoro-5-methylbenzene. The methodology involves the formation of a Grignard reagent followed by carboxylation. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals and functional materials. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This protocol outlines a reliable method for the preparation of this compound, focusing on a classic Grignard reaction followed by carboxylation with carbon dioxide (dry ice).

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the formation of the Grignard reagent, 3-fluoro-5-methylphenylmagnesium bromide, from 1-bromo-3-fluoro-5-methylbenzene and magnesium turnings. The subsequent step is the carboxylation of the Grignard reagent using solid carbon dioxide (dry ice), followed by an acidic workup to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1-Bromo-3-fluoro-5-methylbenzene | C₇H₆BrF | 189.03 | 202865-83-6 |

| Magnesium turnings | Mg | 24.31 | 7439-95-4 |

| Iodine | I₂ | 253.81 | 7553-56-2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |

| Carbon Dioxide, solid (Dry Ice) | CO₂ | 44.01 | 124-38-9 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Preparation of 3-Fluoro-5-methylphenylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is completely dry.

-

Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Heat the flask gently under a stream of inert gas to activate the magnesium.

-

Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF.

-

Reaction: Add a small portion of the 1-bromo-3-fluoro-5-methylbenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 1-bromo-3-fluoro-5-methylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Isolation of this compound

-

Carboxylation: Crush a sufficient amount of dry ice (a large excess, e.g., 5-10 equivalents) and place it in a separate large beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Quenching and Acidification: Allow the mixture to warm to room temperature, which will cause the excess carbon dioxide to sublime. Once the mixture has reached room temperature, cautiously add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent. Acidify the mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound as a solid.

Data Summary

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | 112-114 °C |

Note: The expected yield and melting point are based on typical results for similar Grignard carboxylation reactions and should be confirmed by experimental data.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are essential for the success of the Grignard reaction.

-

Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.

-

Diethyl ether and THF are highly flammable. Avoid open flames and sparks.

-

Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching of the Grignard reagent is exothermic. Perform this step with caution and adequate cooling.

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Fluoro-5-methylphenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This powerful and versatile reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems. Derivatives of 3-Fluoro-5-methylphenylacetic acid are valuable building blocks in medicinal chemistry, and their synthesis via Suzuki-Miyaura coupling offers a direct and efficient route to novel compounds with potential therapeutic applications.

These application notes provide detailed protocols and guidelines for performing the Suzuki-Miyaura coupling reaction to generate derivatives of this compound. The protocols are designed to be adaptable for various research and development applications, from small-scale library synthesis to larger-scale process development.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]

There are two primary approaches for the synthesis of this compound derivatives using this methodology:

-

Route A: Coupling of a halo-phenylacetic acid derivative (e.g., ethyl 2-(3-bromo-5-fluorophenyl)acetate) with an appropriate arylboronic acid.

-

Route B: Coupling of 3-Fluoro-5-methylphenylboronic acid with a halo-substituted aromatic compound bearing a functional group that can be subsequently converted to the acetic acid moiety.

This document will focus on a generalized protocol that can be adapted for both routes, with specific examples provided.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., a derivative of bromo- or iodophenylacetic acid) (1.0 equiv)

-

Arylboronic acid (e.g., 3-Fluoro-5-methylphenylboronic acid) (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF, or a mixture such as Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if using a catalyst precursor that requires it), and base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe or cannula. The volume of the solvent should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.5 M solution.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl derivative.[3]

Example Protocol: Synthesis of Ethyl 2-(3'-Fluoro-5'-methyl-[1,1'-biphenyl]-4-yl)acetate

This protocol is adapted from a similar synthesis of ethyl-(4-phenylphenyl)acetate.[2]

Materials:

-

Ethyl 2-(4-bromophenyl)acetate (1.0 equiv)

-

3-Fluoro-5-methylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine ethyl 2-(4-bromophenyl)acetate (e.g., 2.45 g, 10 mmol), 3-fluoro-5-methylphenylboronic acid (e.g., 1.85 g, 12 mmol), palladium(II) acetate (e.g., 45 mg, 0.2 mmol), triphenylphosphine (e.g., 105 mg, 0.4 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol).

-

Evacuate the flask and backfill with nitrogen (repeat three times).

-

Add 40 mL of a degassed 4:1:1 mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, ethyl 2-(3'-fluoro-5'-methyl-[1,1'-biphenyl]-4-yl)acetate.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions relevant to the synthesis of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [4]

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 1 | 95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 2 | 92 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 3 | 90 |

| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | K₂CO₃ | Water | 80 | 1.5 | 96 |

Table 2: Suzuki-Miyaura Coupling of Ethyl 4-bromophenylacetate with Phenylboronic Acid under Green Conditions [2]

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim][PF₆]/Water | 100 | 1 | 85 |

| 2 | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone/Water | 40-45 | 1 | 78 |

| 3 | Pd(OAc)₂ (0.9) | K₂CO₃ | Water/TBAB | 90-95 | 1 | 92 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 3-Fluoro-5-methylphenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylphenylacetic acid is a valuable synthetic building block, particularly in the development of novel therapeutic agents. Its substituted phenylacetic acid scaffold is a key component in a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential enzyme inhibitors, with a focus on penicillin-binding protein (PBP) inhibitors.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a range of bioactive compounds. Its primary application lies in the construction of inhibitors for bacterial enzymes, particularly penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis. The core structure of this building block is frequently incorporated into both β-lactam and non-β-lactam inhibitors.

Synthesis of Penicillin-Binding Protein (PBP) Inhibitors

PBPs are the primary targets of β-lactam antibiotics. The acylation of the active site serine residue in PBPs by the β-lactam ring is a critical step in their mechanism of action. This compound can be utilized to synthesize novel penicillin analogues by forming an amide bond with the 6-aminopenicillanic acid (6-APA) nucleus. The resulting compounds are potential inhibitors of PBPs, and the fluorine and methyl substituents on the phenyl ring can modulate their inhibitory activity and spectrum.

Beyond traditional β-lactam structures, this building block is also integral to the development of non-β-lactam PBP inhibitors. By coupling with various amine-containing scaffolds, novel molecules can be designed to interact with the active site of PBPs, offering an alternative strategy to combat antibiotic resistance.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for representative amide coupling reactions involving this compound. These reactions are fundamental to the synthesis of the target PBP inhibitors.

Table 1: HATU-Mediated Amide Coupling of this compound with Benzylamine

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | HATU | DIEA | DMF | 12 | 25 | 92 |

Table 2: EDC/HOBt-Mediated Amide Coupling of this compound with 6-Aminopenicillanic Acid (6-APA)

| Entry | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 6-APA | EDC | HOBt | DIEA | DMF/DCM (1:1) | 18 | 0 to 25 | 78 |

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine (e.g., Benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add DIEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes.

-

Add HATU (1.2 equivalents) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Synthesis of a Penicillin Analogue via EDC/HOBt Coupling

This protocol details the synthesis of a potential PBP inhibitor by coupling this compound with 6-aminopenicillanic acid (6-APA).

Materials:

-

This compound

-

6-Aminopenicillanic acid (6-APA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

1M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 6-aminopenicillanic acid (1.0 equivalent) in a mixture of anhydrous DMF and anhydrous DCM (1:1) in a round-bottom flask under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

-

Add the solution from step 2 to the suspension of 6-APA.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIEA (3.0 equivalents) dropwise to the reaction mixture.

-

Add EDC (1.5 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 2 hours, and then warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Application Notes and Protocols for 3-Fluoro-5-methylphenylacetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Fluoro-5-methylphenylacetic acid as a versatile building block in medicinal chemistry. The protocols offer detailed methodologies for the synthesis and evaluation of its derivatives, empowering researchers to explore its potential in drug discovery programs.

Application Notes

This compound is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the carboxylic acid handle for amide bond formation, the lipophilic methyl group, and the electron-withdrawing fluorine atom, make it an attractive scaffold for targeting various biological systems. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.

Key Intermediate for Penicillin-Binding Protein (PBP) Inhibitors

A primary application of this compound is in the development of novel antibiotics, particularly as a key intermediate for the synthesis of penicillin-binding protein (PBP) inhibitors.[1] PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. The carboxylic acid moiety of this compound is readily converted into an amide, which can mimic the D-Ala-D-Ala dipeptide recognized by the PBP active site. This leads to the inhibition of cell wall synthesis and subsequent bacterial cell death. The 3-fluoro-5-methylphenyl group can be incorporated into the side chain of β-lactam antibiotics or non-β-lactam PBP inhibitors to optimize their pharmacological properties.

Scaffold for Anti-Infective Agents: A Case Study with a Structural Analog

Data Presentation

The following table summarizes the in vitro activity of a series of aryl acetamide triazolopyridazines derived from a structural analog of this compound against Cryptosporidium parvum in an HCT-8 cell-based assay.

| Compound ID | Aryl Moiety | EC50 (µM) |

| 1 | 4-Fluoro-3-methylphenyl | 0.37 |

| 2 | 3,4-Dichlorophenyl | 0.12 |

| 3 | 3-Chloro-4-fluorophenyl | 0.25 |

| 4 | 3,5-Dichlorophenyl | 1.2 |

| 5 | 3-Fluoro-5-chlorophenyl | 1.2 |

| 6 | 3,5-Difluorophenyl | >10 |

| 7 | 3-Chloro-5-(trifluoromethyl)phenyl | 0.61 |

| 8 | 3,5-Bis(trifluoromethyl)phenyl | 0.41 |

Data extracted from a study on aryl acetamide triazolopyridazines against Cryptosporidium, utilizing a 4-fluoro-3-methyl-phenylacetic acid precursor.

Experimental Protocols

General Protocol for the Synthesis of 3-Fluoro-5-methylphenylacetamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound

-

Desired amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

-